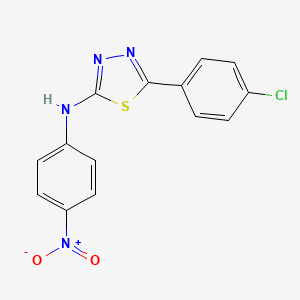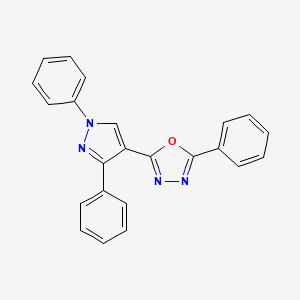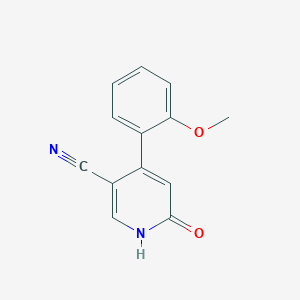![molecular formula C21H26O5Si B14208466 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one CAS No. 791620-15-0](/img/structure/B14208466.png)
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one is a chemical compound known for its unique structure and properties. This compound features a hydroxy group, a phenyl group, and a trimethoxysilyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one involves several steps. One common method includes the reaction of a phenyl-substituted ketone with a trimethoxysilyl-substituted alkyl halide under basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions with reagents like halides or alkoxides, leading to the formation of new silyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted phenyl and silyl derivatives.
Applications De Recherche Scientifique
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, with biological molecules. The trimethoxysilyl group can form covalent bonds with silanol groups on surfaces, making it useful in surface modification applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one include:
Phenylacetone: A simpler compound with a phenyl group and a carbonyl group, used in organic synthesis.
2-Hydroxy-2-methylpropiophenone: A compound with a hydroxy group and a phenyl group, used as a photoinitiator in polymer chemistry.
Compared to these compounds, this compound is unique due to the presence of the trimethoxysilyl group, which imparts additional reactivity and functionality, particularly in surface modification and material science applications.
Propriétés
Numéro CAS |
791620-15-0 |
|---|---|
Formule moléculaire |
C21H26O5Si |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-[hydroxy(phenyl)methylidene]-1-phenyl-5-trimethoxysilylpentan-1-one |
InChI |
InChI=1S/C21H26O5Si/c1-24-27(25-2,26-3)16-10-15-19(20(22)17-11-6-4-7-12-17)21(23)18-13-8-5-9-14-18/h4-9,11-14,22H,10,15-16H2,1-3H3 |
Clé InChI |
GOVIIKZPYRKGJB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCC(=C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


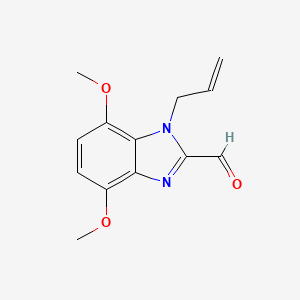
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)
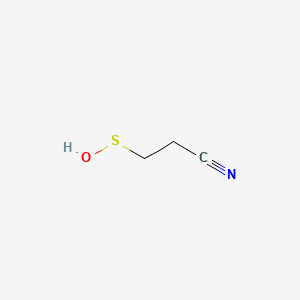
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
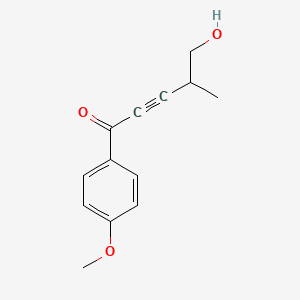
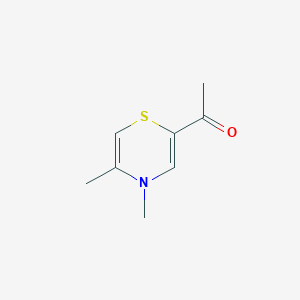
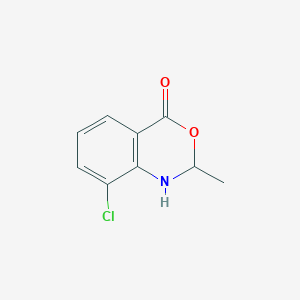
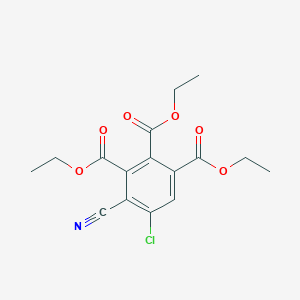
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
